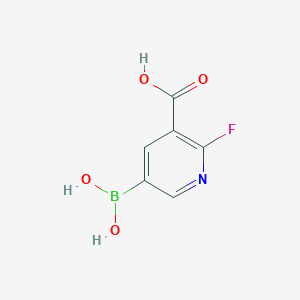

2-Fluoro-3-carboxypyridine-5-boronic acid

Übersicht

Beschreibung

2-Fluoro-3-carboxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond-forming reactions like the suzuki-miyaura coupling .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their stability, solubility, and the presence of transporters in the body .

Result of Action

The outcomes of its action would likely depend on the specific targets it interacts with and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-carboxypyridine-5-boronic acid . For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to participate in biochemical reactions .

Biologische Aktivität

2-Fluoro-3-carboxypyridine-5-boronic acid (CAS No. 1451393-51-3) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and comparative studies with similar compounds.

The compound features a pyridine ring with a carboxylic acid and a boronic acid moiety, which enhances its reactivity and potential interactions with biological targets. The presence of the fluorine atom is significant as it increases the compound's ability to form hydrogen bonds, impacting its interaction with enzymes and receptors involved in various metabolic pathways .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Gene Expression : It modulates the expression of genes associated with metabolic pathways, potentially leading to altered cellular metabolism.

- Cell Signaling : The compound affects cell signaling pathways critical for maintaining cellular homeostasis, which can influence cell proliferation and apoptosis .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. The fluorine atom enhances binding affinity due to its electronegativity, facilitating interactions that can either inhibit or activate enzymatic activity. This dual capability allows the compound to modulate various biochemical pathways effectively.

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound's biological activity:

| Compound Name | Structural Characteristics | Unique Properties |

|---|---|---|

| This compound | Pyridine ring with carboxylic and boronic acid groups | Enhanced reactivity due to fluorine substitution |

| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Methyl group instead of carboxylic acid | Different biological activity profile |

| 2-Chloro-5-phenylpyridine-3-carboxylic acid | Chlorine instead of fluorine | Varying reactivity due to chlorine's properties |

Anticancer Activity

A notable case study evaluated the anticancer properties of 2-Fluoro-3-carboxypyridine derivatives against human colorectal adenocarcinoma cell lines (Caco-2) and colon cancer (HCT-116) cells. The results demonstrated significant cytotoxic effects, indicating the potential of these compounds in targeting specific cancer pathways. The study highlighted that the mechanism involved binding to receptors associated with cancer growth regulation, leading to apoptosis in malignant cells .

Inhibition of Lipid Biosynthesis

Another study explored the compound's role in lipid metabolism regulation. It was found to inhibit key enzymes involved in fatty acid synthesis at the mRNA level without exhibiting significant toxicity in preliminary in vivo experiments. This suggests a potential therapeutic application for conditions related to lipid dysregulation .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-Fluoro-3-carboxypyridine-5-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. The boronic acid functionality allows it to participate in various coupling reactions, notably the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds. This capability is vital in pharmaceutical chemistry for creating diverse drug candidates.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds with aryl halides | Key in drug synthesis |

| Boronate Ester Formation | Reacts with alcohols to form esters | Useful in organic transformations |

| Cross-Coupling Reactions | Engages with various electrophiles | Expands synthetic versatility |

Medicinal Chemistry

Potential Drug Candidates

The compound's ability to form reversible covalent bonds with proteins makes it an attractive candidate for developing enzyme inhibitors. Boronic acids are known for their interactions with diols, which can be exploited in designing sensors and therapeutics targeting specific biological pathways .

Case Study: Enzyme Inhibition

Research has shown that derivatives of boronic acids, including this compound, can effectively inhibit certain kinases involved in cancer progression. For instance, studies have demonstrated that compounds with similar structures exhibit potent anticancer activity by modulating enzymatic pathways critical for tumor growth .

Chemical Sensors

Sensor Development

The interaction of this compound with diols allows it to function as a chemical sensor for carbohydrates and biomolecules. This property is particularly useful in medical diagnostics and environmental monitoring, where detecting specific biomolecules is crucial.

Material Science

Functional Materials and Polymers

Due to its ability to form stable covalent bonds, this compound can be utilized in creating functional materials and polymers. Its incorporation into polymer matrices can enhance the material properties, making it suitable for applications in electronics and coatings .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The boronic acid moiety facilitates Suzuki-Miyaura cross-coupling , forming carbon-carbon bonds with aryl halides. For example, coupling with allyl chloride yielded 3c with 90% yield and 92% enantiomeric excess (ee) .

| Reaction | Yield | ee |

|---|---|---|

| 2-Fluoro-5-pyridine boronic acid + allyl chloride | 90% | 92% |

| 2-Chloro-5-pyridyl boronic acid + allyl chloride | 70% | 94% |

Reactions proceed optimally at 50°C with palladium catalysts, demonstrating robust reactivity across halogenated pyridine derivatives .

Enzyme Inhibition

The compound exhibits reversible covalent binding to enzymes via its boronic acid group. In serine enzymes (e.g., KPC-2), the boron forms tetrahedral adducts with catalytic serine residues, as confirmed by X-ray crystallography . In metalloenzymes (e.g., NDM-1), the boron binds catalytic water molecules .

| Enzyme Type | Binding Mechanism |

|---|---|

| Serine enzymes (KPC-2) | Covalent serine–boron adduct |

| Metalloenzymes (NDM-1) | Boron–water coordination |

This dual-binding capability underpins its potential as a broad-spectrum β-lactamase inhibitor .

Surface Chemistry

On chlorine-terminated silicon surfaces , the compound reacts to form surface-bound boron species. XPS analysis revealed B 1s peaks at 191.8 eV, corresponding to C–B bonds, with complete surface coverage at optimized conditions (50°C, HCl) .

| Surface Type | Reaction Outcome |

|---|---|

| Cl-terminated Si(100) | B–O and C–B bonds |

| H-terminated Si(100) | No reaction |

This reactivity highlights applications in surface functionalization and nanotechnology .

Eigenschaften

IUPAC Name |

5-borono-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINXDEFTKZXEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262694 | |

| Record name | 5-Borono-2-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-51-3 | |

| Record name | 5-Borono-2-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Borono-2-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.